molecular formula C10H9F4NO B3166657 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide CAS No. 912846-63-0

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

Katalognummer: B3166657
CAS-Nummer: 912846-63-0
Molekulargewicht: 235.18 g/mol
InChI-Schlüssel: HGRAXJNODUZXRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C10H9F4NO and its molecular weight is 235.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRAXJNODUZXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220385
Record name 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912846-63-0
Record name 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912846-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-Substituted Acetamides: A Versatile Scaffold for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted acetamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its chemical modularity and its presence in a wide array of pharmacologically active agents.[1][2] This structural motif's ability to engage in crucial molecular interactions, such as hydrogen bonding, allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making it a privileged scaffold in drug design.[3] Compounds incorporating this framework have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and analgesic effects.[4][5][6] This guide provides an in-depth exploration of the key therapeutic targets of N-substituted acetamides, elucidating the mechanisms of action, presenting quantitative data, and detailing the experimental methodologies required for their evaluation. We will delve into how these compounds modulate critical enzymes and cell surface receptors, offering a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Part I: Enzyme Inhibition as a Primary Therapeutic Strategy

The ability of N-substituted acetamides to interact with the active sites of enzymes is a primary driver of their therapeutic potential.[3] By modifying substituents on the amide nitrogen and the acetyl group, medicinal chemists can achieve high affinity and selectivity for various enzyme families implicated in human disease.[2]

Chapter 1: Cyclooxygenase (COX) in Inflammation and Pain

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central mediators of inflammation and pain through the production of prostaglandins.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) are competitive inhibitors of COX enzymes.[8] However, traditional NSAIDs often lack selectivity, leading to gastrointestinal side effects from the inhibition of the constitutive COX-1 isoform.[8][9] N-substituted acetamides have emerged as a promising scaffold for developing selective COX-2 inhibitors, offering a potential for improved safety profiles.[4][10]

N-substituted acetamide derivatives are designed to fit into the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.[8] The acetamide moiety often acts as a key linker, positioning larger substituted aromatic or heterocyclic rings to interact with specific residues within the COX-2 active site, such as those in the side pocket, which confers selectivity.[4][7] For example, molecular docking studies of thiazolyl-N-substituted amide derivatives have shown that the acetamide nitrogen can form crucial hydrogen bonds with amino acids like Ser353 and Trp387 in the COX-2 active site, anchoring the inhibitor and blocking substrate access.[4]

Key Molecular Interactions in COX-2 Inhibition

cluster_0 Inhibitor Binding cluster_1 Enzymatic Reaction Blockade Acetamide N-Substituted Acetamide Inhibitor COX2 COX-2 Active Site Acetamide->COX2 Binds to Active Site Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesis Inhibited ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->COX2 Access Blocked

Caption: Workflow of competitive COX-2 inhibition by N-substituted acetamides.

The efficacy of various N-substituted acetamide derivatives as COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound ClassSpecific Derivative ExampleTargetIC₅₀ (µM)Reference
Phenol AcetamideCompound from Cheng et al.COX-20.616[4][11]
Pyrazole Acetamide2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamideCOX-2Not specified, but noted for potential[4][11]
Phenoxy AcetamideN-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)COX-2Not specified, but active[5]
Indole DerivativeN-1 and C-3 substituted indole (Compound 27)COX-20.32[7]

This protocol outlines a standard method to determine the COX-2 inhibitory activity of test compounds.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute human recombinant COX-2 enzyme in the reaction buffer to a working concentration.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a heme cofactor solution.

    • Dilute test compounds (N-substituted acetamides) and a reference inhibitor (e.g., Celecoxib) to various concentrations in DMSO.

  • Assay Procedure:

    • Add 150 µL of reaction buffer to each well of a 96-well plate.

    • Add 10 µL of heme cofactor to each well.

    • Add 10 µL of the COX-2 enzyme solution.

    • Add 10 µL of the test compound dilutions (or DMSO for the control).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding 10 µL of a 1 M HCl solution.

  • Quantification of Prostaglandin E₂ (PGE₂):

    • The product of the COX-2 reaction, PGE₂, is quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

    • Briefly, the acidified samples are neutralized and added to a plate pre-coated with a capture antibody.

    • A PGE₂-peroxidase conjugate is added, which competes with the sample PGE₂ for binding to the antibody.

    • After washing, a substrate solution is added, and the color development is measured using a plate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Chapter 2: Cholinesterases in Neurodegenerative Disorders

In neurodegenerative conditions like Alzheimer's disease, cognitive decline is associated with a deficit in the neurotransmitter acetylcholine.[1] A key therapeutic strategy is to inhibit the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] N-substituted acetamides have been designed as potent and selective inhibitors of BChE, which becomes more prominent in the later stages of Alzheimer's.[1][12][13]

Effective BChE inhibitors often interact with two key sites within the enzyme's active gorge: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[12][13] Docking studies have revealed that N-substituted acetamide derivatives can span this gorge. The core structure can interact with key amino acids in the CAS (e.g., Trp82, His438), while specific N-substituents can form π-π stacking or hydrogen bonding interactions with residues in the PAS.[12][13] This dual-site binding leads to a "mixed-type" inhibition, effectively blocking substrate entry and hydrolysis.[12]

Cholinergic Synapse and BChE Inhibition

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChR ACh Receptors Signal Signal Transduction (Cognition) AChR->Signal ACh_free->AChR Binds BChE BChE Enzyme ACh_free->BChE Degradation Acetamide N-Substituted Acetamide Acetamide->BChE Inhibits

Caption: Acetamides inhibit BChE, increasing acetylcholine levels in the synapse.

Compound IDDescriptionTargetIC₅₀ (µM)Reference
8c Substituted acetamide derivativeHuman BChE3.94[12][13][14]
17c Optimized acetamide derivativeHuman BChE< 0.02 (20 nM)[12]
19c Optimized acetamide derivativeHuman BChE< 0.02 (20 nM)[12]
4r N-(1-benzylpiperidin-4-yl)acetamideHuman AChE1.6[12]

This colorimetric assay measures the activity of cholinesterases.[14]

  • Principle: BChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM) in buffer.

    • ATCh iodide solution (10 mM) in water.

    • Human recombinant BChE solution in buffer.

    • Test compounds diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of ATCh solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the test compound dilution (or DMSO for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the BChE enzyme solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Chapter 3: Epigenetic Modulators (HDACs/Sirtuins) in Oncology

Histone deacetylases (HDACs) and Sirtuins (SIRTs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histones and other proteins.[15][16] Their dysregulation is a hallmark of many cancers, leading to aberrant gene expression that promotes tumor growth.[15] N-substituted acetamides are found in several classes of HDAC and SIRT inhibitors, which have emerged as an effective approach for cancer treatment.[17][18][19]

HDAC inhibitors (HDACi) typically consist of three parts: a zinc-binding group, a linker, and a "cap" group. In many inhibitors, the N-substituted acetamide moiety can function as part of the linker or cap, interacting with residues at the rim of the active site tunnel.[17][20] By blocking the deacetylase activity, these compounds cause an accumulation of acetylated histones.[15] This leads to a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes (like p21), which in turn induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][16]

Similarly, certain N-substituted acetamides have been developed as potent and selective inhibitors of SIRT2, a Class III NAD+-dependent deacetylase.[18][19][21] These inhibitors often mimic the natural substrate by placing an acetamide or related group in a position analogous to the acetyl-lysine side chain, where it can interact with the enzyme's hydrophobic pocket.[21] Inhibition of SIRT2 has been shown to have anticancer effects and regulate the acetylation of non-histone proteins like α-tubulin.[18][19]

HDAC Inhibition and Gene Activation

cluster_0 Repressed State (Cancer Cell) cluster_1 Active State (After HDACi Treatment) HDAC HDAC Active Histone_deacetyl Histone (Deacetylated) HDAC->Histone_deacetyl Removes Acetyl Groups Chromatin_condensed Condensed Chromatin (Gene Silenced) Histone_deacetyl->Chromatin_condensed HDACi N-Substituted Acetamide (HDAC Inhibitor) HDAC_inhibited HDAC Inactive HDACi->HDAC_inhibited Inhibits Histone_acetyl Histone (Hyperacetylated) HDAC_inhibited->Histone_acetyl Acetylation Prevails Chromatin_open Open Chromatin (Tumor Suppressor Gene Expressed) Histone_acetyl->Chromatin_open MSU MSU Crystals P2Y14R P2Y14 Receptor MSU->P2Y14R Activates NLRP3 NLRP3 Inflammasome Activation P2Y14R->NLRP3 Acetamide N-Substituted Acetamide Antagonist Acetamide->P2Y14R Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release (Inflammation) Caspase1->IL1B

Caption: Acetamide antagonists block P2Y14R, preventing NLRP3 inflammasome activation.

Compound IDDescriptionTargetIC₅₀ (nM)Reference
I-17 N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamideP2Y14R0.6[22][23]
I-1 Tryptophan-based derivativeP2Y14R8.60[22]
I-7 Heterocyclic derivativeP2Y14R3.97[22]

This protocol measures the antagonistic activity of compounds on the Gᵢ-coupled P2Y14R. [14]

  • Principle: Activation of Gᵢ-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will block this decrease. To facilitate measurement, cells are first stimulated with forskolin to raise basal cAMP levels.

  • Cell Culture:

    • Use a cell line stably expressing the human P2Y14R (e.g., HEK293 or CHO cells).

    • Culture cells to ~80-90% confluency in appropriate media.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to attach overnight.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add the test compounds (N-substituted acetamides) at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

    • Add a known agonist of P2Y14R (e.g., UDP-glucose) along with forskolin to all wells except the negative control.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • The amount of cAMP produced is inversely proportional to the activity of the agonist.

    • Calculate the ability of the antagonist to reverse the agonist-induced decrease in cAMP levels.

    • Determine the IC₅₀ value by plotting the response against the log of the antagonist concentration and fitting to a dose-response curve.

Chapter 5: Translocator Protein (TSPO) in Imaging and Therapy

The translocator protein (TSPO), located on the outer mitochondrial membrane, is overexpressed in many types of cancer cells and activated microglia in neuroinflammatory conditions. [24][25]This makes it a valuable target for both therapeutic intervention and molecular imaging (e.g., PET scans). N-acetamide substituted pyrazolopyrimidines have been developed as high-affinity ligands for TSPO. [2][24][25]

For this class of compounds, the central pyrazolopyrimidine scaffold provides the core binding interaction with TSPO. The N,N-disubstitutions on the terminal acetamide group are particularly tolerant to modification and provide an opportunity to introduce diverse chemical groups to fine-tune affinity, lipophilicity, and pharmacokinetic properties without sacrificing the core binding. [24][25]For example, a phenyl-ethyl substitution on the acetamide nitrogen resulted in a ligand with picomolar binding affinity (Kᵢ = 0.28 nM), among the highest reported for TSPO. [24]

Conclusion and Future Directions

The N-substituted acetamide motif is a remarkably versatile and powerful scaffold in the pursuit of novel therapeutics. Its ability to be tailored to a wide range of biological targets—from enzymes like COX-2 and BChE to GPCRs like P2Y14R and proteins like TSPO—underscores its significance in drug development. The targets discussed in this guide represent key intervention points in oncology, inflammation, and neurodegeneration. Future research will undoubtedly uncover new targets for this privileged scaffold and further refine existing derivatives to enhance their efficacy and safety profiles. The continued application of rational design, guided by structural biology and robust biochemical and cell-based assays as detailed herein, will ensure that N-substituted acetamides remain at the forefront of medicinal chemistry innovation.

References

  • Benchchem. Application of N-Substituted Acetamide Derivatives in Neuroscience Research.
  • Patsnap Synapse. (2024, June 14). What is Acetamide used for?.
  • Benchchem. In-depth Technical Guide: The Mechanism of Action of N-Butyl-2-(methylamino)acetamide.
  • PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.
  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • PMC. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • PubMed. (2020, April 20). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects.
  • PubMed. (2010, August 15). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.
  • MDPI. (2022, August 29). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance.
  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • PMC. (2016, June 16). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO.
  • ResearchGate. (2023, March 17). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • PMC. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.
  • PubMed. (2016, August 1). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO.
  • Benchchem. Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery.
  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • PMC. (2012, January 20). Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold.
  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • PMC. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • PMC. (2020, October 9). Recent advances in the development of histone deacylase SIRT2 inhibitors.
  • PubMed. (2009, March 15). Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR.
  • SciSpace. (2003, November 20). Histone deacetylase inhibitors.
  • bioRxiv.org. (2020, March 22). Selective inhibitors of SIRT2 regulate perinuclear α-tubulin acetylation, migration, and invasion of breast cancer cells.
  • PMC. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration.
  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay | Journal of Medicinal Chemistry.
  • PMC. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • PLOS. (2017, October 18). Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs.

Sources

Methodological & Application

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide as a fatty acid amide hydrolase (FAAH) inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The endocannabinoid system (ECS) is a critical lipid signaling network that regulates a wide array of physiological processes, including pain sensation, mood, and inflammation. The primary terminating event for endocannabinoid signaling is the enzymatic hydrolysis of N-arachidonoylethanolamine (anandamide or AEA) by Fatty Acid Amide Hydrolase (FAAH).

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide represents a highly refined class of transition-state analog inhibitors designed to selectively target FAAH. Unlike direct Cannabinoid Receptor 1 (CB1) agonists, which often produce undesirable psychotropic effects, inhibiting FAAH locally amplifies endogenous AEA levels only where they are actively being synthesized, offering a targeted therapeutic window for analgesia and anxiolysis.

This application note provides a comprehensive, field-validated guide to the mechanistic rationale, kinetic profiling, and experimental validation of this compound in preclinical drug development.

Mechanistic Rationale: The Anatomy of a Transition-State Analog

The structural design of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is a masterclass in exploiting the specific architecture of the FAAH active site. The molecule is divided into two synergistic pharmacophoric modules:

  • The Electrophilic Warhead (Trifluoroacetamide): FAAH is an unusual serine hydrolase that utilizes a Ser241-Ser217-Lys142 catalytic triad. The strong electron-withdrawing inductive effect of the three fluorine atoms renders the carbonyl carbon of the acetamide highly electrophilic. This facilitates a rapid nucleophilic attack by the Ser241 hydroxyl group. Unlike carbamate-based inhibitors (e.g., URB597) that form irreversible covalent bonds, trifluoroacetamides form a stable, yet reversible, tetrahedral hemiketal adduct. This mimics the transition state of natural amide hydrolysis, shifting the equilibrium toward the enzyme-inhibitor complex[1].

  • The Hydrophobic Anchor (4-Fluorophenethyl group): To achieve high affinity, the inhibitor must occupy the cytosolic port—a deep, hydrophobic acyl-chain binding channel normally occupied by the arachidonoyl tail of AEA. The phenethyl moiety provides optimal van der Waals contacts within this pocket. Furthermore, the para-fluoro substitution on the phenyl ring is a deliberate metabolic shield; it prevents rapid cytochrome P450-mediated para-hydroxylation while maintaining a steric profile small enough to avoid clashing with the channel walls[2].

FAAH_Mechanism Substrate Trifluoroacetamide Inhibitor Complex Reversible Hemiketal Adduct Substrate->Complex Electrophilic Attack Enzyme FAAH Active Site (Ser241) Enzyme->Complex Nucleophilic Ser241 Effect AEA Accumulation (Endocannabinoid Tone) Complex->Effect Enzyme Inhibition

Diagram 1: Mechanistic pathway of FAAH inhibition via reversible hemiketal adduct formation.

Quantitative Profiling of FAAH Inhibitor Classes

To benchmark 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide against other known FAAH inhibitors, it is crucial to understand how the mechanism of action dictates the kinetic readout. Transition-state analogs typically exhibit slow, tight-binding kinetics, meaning their apparent potency ( IC50​ ) increases over time as the hemiketal equilibrium is established.

Table 1: Comparative Kinetic Profiles of Representative FAAH Inhibitor Classes

Inhibitor ClassRepresentative CompoundMechanism of ActionReversibilityTypical IC50​ (nM)Target Selectivity
Trifluoroacetamides 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide Transition-State Analog (Hemiketal) Reversible 10 - 50 High
Trifluoromethyl KetonesOL-135Transition-State Analog (Hemiketal)Reversible2 - 10Moderate (Cross-reacts with MAGL)
CarbamatesURB597Covalent Carbamylation (Ser241)Irreversible~5High
UreasPF-04457845Covalent ModificationIrreversible< 10Very High

Experimental Protocols: A Self-Validating System

To accurately evaluate the efficacy of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide, researchers must employ protocols that account for its specific kinetic behavior and validate target engagement in vivo.

Protocol A: In Vitro Fluorescence-Based FAAH Inhibition Assay

Causality & Rationale: Because transition-state analogs require time to form the tetrahedral intermediate, initiating the assay by adding the enzyme and substrate simultaneously will result in a false underestimation of the inhibitor's potency. A 30-minute pre-incubation of the enzyme with the inhibitor is mandatory to achieve steady-state inhibition before the substrate is introduced.

Materials:

  • Recombinant Human FAAH (rhFAAH)

  • Substrate: AMC-Arachidonoyl Amide (7-amino-4-methylcoumarin-arachidonamide)

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA (BSA prevents non-specific binding of the highly lipophilic inhibitor to the plastic microplate walls).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Assay Plate Setup: Transfer 1 µL of the diluted inhibitor (or DMSO vehicle) to a black, flat-bottom 96-well microplate. Self-Validation Step: Include wells with a known irreversible inhibitor (e.g., PF-04457845 at 1 µM) to define the 100% inhibition baseline (background fluorescence).

  • Enzyme Pre-incubation: Add 49 µL of rhFAAH (diluted in Assay Buffer to a final concentration of 1 nM) to the wells. Incubate the plate at 37°C for exactly 30 minutes. Note: The basic pH (9.0) optimizes the deprotonation of Ser241, enhancing its nucleophilicity.

  • Reaction Initiation: Add 50 µL of AMC-Arachidonoyl Amide (final concentration 2 µM, near its Km​ ) to all wells to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of the AMC fluorophore kinetically at λex​ = 340 nm and λem​ = 460 nm for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Normalize the data against the vehicle control (0% inhibition) and the PF-04457845 control (100% inhibition) to determine the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Inhibitor Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (30 min at 37°C to allow slow-binding) Step1->Step2 Step3 3. Substrate Addition (AMC-Arachidonoyl Amide) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence Ex:340nm/Em:460nm) Step3->Step4 Step5 5. Data Normalization (Calculate IC50 vs. Vehicle Control) Step4->Step5

Diagram 2: High-throughput screening workflow optimized for slow-binding transition-state FAAH inhibitors.

Protocol B: Ex Vivo Target Engagement via LC-MS/MS Quantification of AEA

Causality & Rationale: Demonstrating in vitro potency is insufficient for drug development; the compound must prove it can cross biological membranes and inhibit FAAH in vivo. This is validated by measuring the accumulation of the endogenous substrate, AEA, in brain tissue[3]. Because AEA can be artificially generated post-mortem by the breakdown of membrane lipids, tissues must be flash-frozen immediately upon extraction.

Step-by-Step Methodology:

  • In Vivo Dosing & Tissue Collection: Administer the inhibitor (e.g., 1–10 mg/kg, i.p.) to rodent models. At Tmax​ (typically 1–2 hours post-dose), sacrifice the animal, rapidly extract the brain, and flash-freeze it in liquid nitrogen within 30 seconds.

  • Homogenization & Spiking: Weigh the frozen tissue and homogenize it in ice-cold methanol (1:4 w/v). Self-Validation Step: Immediately spike the homogenate with 50 pmol of deuterated Anandamide (AEA-d4) as an internal standard. This corrects for any loss of analyte during the lipid extraction process[3].

  • Lipid Extraction: Add chloroform and water to achieve a final Chloroform:Methanol:Water ratio of 2:1:1 (Folch extraction). Vortex vigorously and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Organic Phase Recovery: Carefully extract the lower organic (chloroform) phase containing the lipids. Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen gas.

  • Derivatization (Optional but Recommended for GC-MS): If using GC-MS instead of LC-MS/MS, derivatize the hydroxyl groups of AEA by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 55°C for 30 minutes to increase volatility and thermal stability[3].

  • LC-MS/MS Analysis: Reconstitute the dried lipids in mobile phase (Acetonitrile:Water). Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for AEA ( m/z 348.3 62.1) and AEA-d4 ( m/z 352.3 66.1).

  • Interpretation: A successful target engagement is confirmed if the AEA levels in the inhibitor-treated group are significantly elevated (typically 3- to 10-fold) compared to the vehicle-treated control group.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The exploration of novel small molecules is a cornerstone of modern drug discovery. Fluorinated compounds, in particular, have garnered significant interest due to the unique physicochemical properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive experimental framework for the initial in vitro characterization of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide , a fluorinated acetamide derivative with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured, multi-tiered approach to evaluating the compound's effects on cultured mammalian cells. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further investigation. We will begin with broad cytotoxicity screening and progress to more detailed mechanistic studies, including the assessment of apoptosis and cell cycle distribution. The rationale behind each experimental choice is explained to provide a deeper understanding of the data generated.

I. Preliminary Assessment: Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and identify a relevant concentration range for subsequent, more detailed assays. A variety of assays are available, each with its own advantages and limitations. We will focus on two common and reliable methods: a metabolic-based assay (MTS) and a membrane integrity assay (Lactate Dehydrogenase release).

A. Cell Line Selection: The Foundation of Meaningful Data

The choice of cell line is critical and should be guided by the therapeutic hypothesis for the compound.[1][2][3][4] If the compound is being investigated as a potential anti-cancer agent, a panel of cancer cell lines from different tissues of origin should be used.[4][5] It is also prudent to include a non-cancerous cell line to assess for general cytotoxicity. The selection should be based on factors such as the expression of potential target proteins and the genetic background of the cells.[4]

Recommended Starter Panel:

Cell LineTypeRationale
A549 Human Lung CarcinomaA commonly used cancer cell line, often sensitive to a variety of compounds.[1]
MCF-7 Human Breast AdenocarcinomaA well-characterized estrogen receptor-positive breast cancer cell line.
PC-3 Human Prostate AdenocarcinomaA common model for androgen-independent prostate cancer.
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess general cytotoxicity.
B. Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for the initial cytotoxicity assessment.

Caption: Workflow for investigating the mechanism of action of the test compound.

B. Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. [6]Measuring the activity of effector caspases, such as caspase-3 and -7, is a reliable way to detect apoptosis.

Materials:

  • Cells and compound as previously described.

  • 6-well or 12-well tissue culture plates.

  • Lysis buffer.

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay). [7]* Luminometer or fluorometer.

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate multi-well plates and allow them to attach overnight.

    • Treat cells with the compound at concentrations around the IC50 value, along with a vehicle control.

    • Incubate for a time period determined from the cytotoxicity assays (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold PBS.

    • Lyse the cells according to the assay kit manufacturer's instructions. [8]

  • Caspase Activity Measurement:

    • Add the caspase substrate to the cell lysates. [9] * Incubate at room temperature for the recommended time.

    • Measure the luminescence or fluorescence using a plate reader. [10]

  • Data Analysis:

    • Normalize the caspase activity to the protein concentration of each sample.

    • Express the results as a fold-change in caspase activity compared to the vehicle control.

C. Protocol: Cell Cycle Analysis by Flow Cytometry

This technique uses a fluorescent dye, propidium iodide (PI), which stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase (G0/G1, S, G2/M) of each cell in a population. [11] Materials:

  • Cells and compound as previously described.

  • 6-well tissue culture plates.

  • Cold 70% ethanol. [12]* Phosphate-buffered saline (PBS).

  • Propidium Iodide (PI) staining solution (containing RNase A). [12]* Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the caspase assay.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [13] * Incubate the cells at -20°C for at least 2 hours (or overnight). [13]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution. [12] * Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [12] * Compare the cell cycle distribution of treated cells to that of the vehicle control to identify any cell cycle arrest.

III. Further Mechanistic Studies: Protein Expression Analysis

To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. [14][15][16][17][18] Potential Protein Targets for Western Blot Analysis:

PathwayKey ProteinsRationale
Apoptosis Cleaved PARP, Cleaved Caspase-3, Bcl-2, BaxTo confirm the induction of apoptosis and assess the involvement of the intrinsic apoptotic pathway.
Cell Cycle Cyclin D1, Cyclin B1, p21, p27To investigate the molecular basis of any observed cell cycle arrest.
Stress Response Phospho-p38, Phospho-JNKTo determine if cellular stress pathways are activated by the compound.

A detailed Western blotting protocol can be found in numerous online resources and is dependent on the specific antibodies and detection system used. [14][18]

IV. Summary and Future Directions

This application note provides a systematic and logical workflow for the initial in vitro characterization of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide. By following these protocols, researchers can obtain valuable data on the compound's cytotoxicity, its potential to induce apoptosis, and its effects on the cell cycle.

The results from these studies will form the basis for more advanced investigations, which may include:

  • Target identification studies: to pinpoint the molecular target(s) of the compound.

  • In vivo efficacy studies: in animal models to assess the compound's therapeutic potential.

  • Pharmacokinetic and pharmacodynamic studies: to understand the absorption, distribution, metabolism, and excretion of the compound.

The careful and systematic application of these in vitro assays is a crucial first step in the long and complex process of drug discovery and development.

References

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. Available from: [Link]

  • Caspase Protocols in Mice - PMC. Caspase Protocols in Mice. National Center for Biotechnology Information. Available from: [Link]

  • Creative Bioarray. Caspase Activity Assay. Creative Bioarray. Available from: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center. Available from: [Link]

  • ACS Publications. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Available from: [Link]

  • BioPharm International. Best Practices for Selecting a Top-Quality Cell Line. BioPharm International. Available from: [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link]

  • National Center for Biotechnology Information. Selection of optimal cell lines for high-content phenotypic screening. National Center for Biotechnology Information. Available from: [Link]

  • protocols.io. CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. protocols.io. Available from: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. Available from: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available from: [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available from: [Link]

  • PubMed. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. Available from: [Link]

  • Springer Protocols. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available from: [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]

Sources

High-Throughput Screening Assays for N-Phenethyl Trifluoroacetamide Analogues: Modulators of Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase (MAO)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The development of novel neurotherapeutics has increasingly focused on non-dopaminergic systems to address the complex symptomology of schizophrenia, depression, and substance use disorders[1]. Trace amine-associated receptor 1 (TAAR1), a Gs-coupled G protein-coupled receptor (GPCR), has emerged as a clinically validated target that modulates monoaminergic transmission without directly antagonizing D2 receptors[1][2]. The endogenous ligand for TAAR1 is phenethylamine (PEA), a trace amine that is rapidly degraded by monoamine oxidase B (MAO-B)[3].

To overcome the poor metabolic stability and low blood-brain barrier (BBB) permeability of endogenous trace amines, medicinal chemists synthesize structural derivatives. N-phenethyl trifluoroacetamide (N-PTFA) analogues represent a critical class of these derivatives[4]. The incorporation of the strongly electron-withdrawing trifluoroacetyl group serves three mechanistic purposes:

  • pKa Modulation: It neutralizes the basicity of the primary amine, preventing rapid physiological protonation and altering the binding kinetics within the GPCR orthosteric site.

  • Metabolic Shielding: It sterically and electronically shields the nitrogen from rapid oxidative deamination by MAO-B.

  • Lipophilicity: The fluorinated moiety significantly enhances lipophilicity, driving central nervous system (CNS) penetrance.

Evaluating these analogues requires a robust, self-validating High-Throughput Screening (HTS) cascade. This application note details a dual-assay HTS strategy: a functional cAMP assay to determine TAAR1 agonism/antagonism, and a fluorometric enzymatic assay to evaluate MAO-B inhibition and off-target liability.

Assay 1: TAAR1 Functional Screening (cAMP TR-FRET Assay)

Mechanistic Causality

TAAR1 is primarily a Gs-coupled receptor[2]. Agonist binding induces a conformational change that activates adenylyl cyclase (AC), leading to the intracellular accumulation of cyclic AMP (cAMP). To screen N-PTFA analogues in a 384-well format, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

TR-FRET is selected over standard luminescence because the time-resolved nature of the lanthanide (Europium) emission eliminates short-lived background autofluorescence—a critical requirement when screening highly conjugated or fluorinated synthetic libraries. In this competitive assay, endogenous cAMP produced by the cells competes with a europium-labeled cAMP tracer for binding sites on a ULight-labeled anti-cAMP antibody. Therefore, an increase in cellular cAMP results in a decrease in the TR-FRET signal .

TAAR1_Signaling Ligand N-PTFA Analogue (Ligand) TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Binds Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes Readout TR-FRET Signal (Decrease) cAMP->Readout Competes with Tracer

Fig 1: TAAR1 GPCR signaling pathway and TR-FRET cAMP assay detection mechanism.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates the phosphodiesterase inhibitor IBMX to prevent cAMP degradation, ensuring signal stability. A full dose-response of a reference agonist (e.g., RO5166017) is run on every plate to validate day-to-day reproducibility.

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in Stimulation Buffer (1X HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) to a density of 2×105 cells/mL.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of N-PTFA analogues (10 mM in 100% DMSO) into a white 384-well ProxiPlate. Final DMSO concentration will be 1%.

  • Cell Plating: Dispense 5 µL of the cell suspension (1,000 cells/well) into the 384-well plate containing the compounds.

  • Incubation: Seal the plate and incubate for 30 minutes at Room Temperature (RT) to allow for GPCR activation and cAMP accumulation.

  • Detection Reagent Addition:

    • Add 5 µL of Europium-cAMP tracer (diluted in cAMP Detection Buffer).

    • Add 5 µL of ULight-anti-cAMP antibody.

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 320 nm and dual emission at 665 nm (FRET) and 615 nm (Europium). Calculate the 665/615 ratio.

Assay 2: MAO-B Enzymatic Inhibition Assay (Fluorometric)

Mechanistic Causality

While N-PTFA analogues are designed to resist MAO-B degradation, they may act as competitive inhibitors of the enzyme due to their structural homology to the endogenous substrate, PEA[3]. To profile this off-target activity, we employ the Amplex Red Monoamine Oxidase Assay[5][6].

MAO-B oxidizes its substrate (benzylamine), generating hydrogen peroxide ( H2​O2​ ) as a byproduct. The Amplex Red reagent reacts with H2​O2​ in a 1:1 stoichiometry, catalyzed by horseradish peroxidase (HRP), to produce resorufin[5]. Resorufin is highly fluorescent and red-shifted (Ex/Em = 571/585 nm), which inherently prevents false positives caused by the autofluorescence of small molecule library compounds[6].

Step-by-Step Protocol

Self-Validating System: The assay includes a no-enzyme control to calculate background H2​O2​ generation and a pargyline (selective MAO-B inhibitor) control to establish the maximum inhibition baseline ( IC100​ )[6].

  • Enzyme Preparation: Dilute recombinant human MAO-B in Reaction Buffer (0.05 M sodium phosphate, pH 7.4) to a working concentration of 24 µU/mL.

  • Compound Dispensing: Acoustically dispense 50 nL of N-PTFA analogues into a black, flat-bottom 384-well plate.

  • Enzyme Addition: Add 25 µL of the MAO-B solution to the wells. Incubate for 15 minutes at RT to allow for compound-enzyme pre-equilibration.

  • Substrate/Detection Mix: Prepare a 2X working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM benzylamine (MAO-B specific substrate) in Reaction Buffer[6].

  • Reaction Initiation: Add 25 µL of the Substrate/Detection Mix to each well (Total volume = 50 µL).

  • Incubation: Incubate continuously for 60 minutes at RT, protected from light.

  • Readout: Measure fluorescence using a microplate reader set to Ex 545 nm and Em 590 nm.

HTS Workflow & Data Presentation

HTS_Workflow Prep Compound Library Prep (N-PTFA Analogues in DMSO) Dispense Acoustic Dispensing (384-well plates, 50 nL) Prep->Dispense Incubate Incubation with Target (HEK293-TAAR1 or MAO-B) Dispense->Incubate Reagent Detection Reagent Addition (Lysis/cAMP Ab or Amplex Red) Incubate->Reagent Read Plate Reading (TR-FRET or Fluorescence) Reagent->Read Analysis Data Analysis (Z'-factor, IC50/EC50 Calculation) Read->Analysis

Fig 2: Standardized 384-well HTS workflow for evaluating N-PTFA analogues.

Assay Quality Metrics

To ensure the trustworthiness of the screening data, statistical parameters must be calculated per plate. A Z'-factor ≥0.5 indicates an excellent assay suitable for HTS.

Table 1: Typical HTS Assay Quality Metrics

Assay ParameterTAAR1 cAMP (TR-FRET)MAO-B Inhibition (Amplex Red)
Microplate Format 384-well, White384-well, Black
Readout Ratio 665 nm / 615 nmFluorescence (Ex 545 / Em 590)
Positive Control RO5166017 ( EC100​ )Pargyline ( IC100​ )
Negative Control 1% DMSO Vehicle1% DMSO Vehicle
Signal-to-Background (S/B) > 8.0> 15.0
Z'-Factor 0.65 – 0.780.80 – 0.88
DMSO Tolerance Up to 2%Up to 5%
Representative Pharmacological Profiling

Quantitative data generated from the dual-screen allows for the rapid identification of selective TAAR1 modulators that lack MAO-B inhibitory liabilities.

Table 2: Representative Profiling of N-PTFA Analogues

Compound IDStructure ModificationTAAR1 EC50​ (nM)TAAR1 Efficacy (%)MAO-B IC50​ (µM)
Endogenous PEA Primary Amine125100Substrate
N-PTFA-001 Unsubstituted Trifluoroacetamide4595> 50
N-PTFA-014 para-Methoxy substitution1210528
N-PTFA-022 meta-Fluoro substitution888> 50
Pargyline Propargylamine (Control)N/AN/A0.04

Note: Efficacy is normalized to the maximum response of the endogenous ligand, PEA.

References

  • Borowsky, B., et al. "Trace amines: identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences of the United States of America, 2001.[Link]

  • Dedic, N., et al. "Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities." ACS Pharmacology & Translational Science, 2022.[Link]

  • "2,2,2-Trifluoro-N-(2-phenylethyl)acetamide." PubChem, National Center for Biotechnology Information.[Link]

Sources

Application Note: LC-MS/MS Method Development for 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide (TFA-4-FPEA) is a highly fluorinated, hydrophobic amide. It is frequently encountered in pharmaceutical development as a synthetic intermediate, an active pharmaceutical ingredient (API) impurity, or as a derivatized product of the monoamine neurotransmitter analog 4-fluorophenethylamine (4-FPEA) designed to enhance chromatographic retention[1].

Analyzing this compound presents unique analytical challenges: it lacks a strong chromophore for UV detection and possesses no highly basic sites, rendering traditional positive-mode Electrospray Ionization (ESI+) highly inefficient. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that leverages the unique electronic properties of the trifluoroacetyl group to achieve sub-nanogram sensitivity using negative-mode ionization[2].

Mechanistic Insights: The Causality of Experimental Choices

To move beyond empirical trial-and-error, this method is grounded in the physicochemical causality of the analyte.

Ionization Strategy: Why Negative ESI (ESI-) and APCI?

Amides are generally neutral and exhibit poor ionization efficiency. However, the introduction of the trifluoromethyl ( −CF3​ ) group fundamentally alters the molecule's electronic landscape. The −CF3​ group exerts a massive inductive electron-withdrawing effect ( −I effect), which significantly lowers the pKa​ of the adjacent amide N−H bond.

By utilizing a slightly basic mobile phase (pH 8.5), we actively promote the deprotonation of the amide in solution prior to aerosolization. This drives the near-quantitative formation of the [M−H]− precursor ion ( m/z 234) in Negative ESI[3]. Alternatively, for highly complex matrices where ESI suffers from ion suppression, Atmospheric Pressure Chemical Ionization (APCI) in negative mode provides excellent gas-phase ionization via proton transfer reactions, capitalizing on the compound's volatility and hydrophobicity[2].

Chromatographic Selectivity: The Role of the PFP Phase

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Because TFA-4-FPEA contains two distinct fluorinated regions (a −CF3​ group and a p -fluorophenyl ring), a Pentafluorophenyl (PFP) stationary phase is selected. The PFP phase provides orthogonal retention mechanisms:

  • π−π Interactions: Between the stationary phase phenyl ring and the analyte's p -fluorophenyl ring.

  • Dipole-Dipole Interactions: Driven by the highly electronegative C−F bonds.

  • Shape Selectivity: Enhanced recognition of the rigid, planar fluorinated structures, ensuring baseline resolution from endogenous matrix interferences.

Workflow A 1. Sample Preparation (LLE / SPE) B 2. Chromatographic Separation (PFP Column, pH 8.5) A->B C 3. MS/MS Optimization (ESI- / APCI-) B->C D 4. MRM Method Validation (LOD/LOQ, Accuracy) C->D

Fig 1. End-to-end LC-MS/MS method development workflow for fluorinated amides.

Experimental Protocols & Self-Validating Systems

A core tenet of this protocol is self-validation . The method is designed so that any failure in extraction, chromatography, or ionization is immediately flagged by internal quality control metrics.

Reagents and Sample Preparation
  • Analyte: 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide.

  • Internal Standard (IS): d4​ -TFA-4-FPEA (deuterated analog). The IS corrects for matrix-induced ion suppression and extraction losses.

  • Extraction Protocol (Liquid-Liquid Extraction):

    • Aliquot 100 µL of plasma/matrix into a microcentrifuge tube.

    • Add 10 µL of IS working solution (100 ng/mL).

    • Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 10) to ensure the analyte remains un-ionized and hydrophobic during extraction.

    • Add 600 µL of Methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer 500 µL of the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of Initial Mobile Phase (see Table 1).

Liquid Chromatography Parameters
  • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

Table 1: Chromatographic Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080200.4
0.580200.4
3.010900.4
4.010900.4
4.180200.4
6.080200.4
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Fragmentation Causality: Collision-Induced Dissociation (CID) of the [M−H]− precursor ( m/z 234) yields highly stable product ions. The primary cleavage occurs at the α -carbon of the ethylamine chain, resulting in the loss of 4-fluorostyrene (122 Da) and the formation of the highly stable trifluoroacetamide anion [CF3​CONH]− at m/z 112. Secondary cleavages yield the trifluoromethyl anion ( m/z 69) and the fluorobenzyl anion ( m/z 109).

Fragmentation P Precursor Ion [M-H]⁻ m/z 234 F1 Quantifier Ion [CF3CONH]⁻ (m/z 112) P->F1 α-Cleavage F2 Qualifier Ion 1 [F-C6H4-CH2]⁻ (m/z 109) P->F2 C-N Bond Cleavage F3 Qualifier Ion 2 [CF3]⁻ (m/z 69) P->F3 Inductive Cleavage

Fig 2. Collision-induced dissociation (CID) fragmentation pathway in negative mode.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )PurposeCollision Energy (V)
TFA-4-FPEA234.0112.0Quantifier-18
TFA-4-FPEA234.0109.0Qualifier 1-25
TFA-4-FPEA234.069.0Qualifier 2-35
d4​ -TFA-4-FPEA (IS)238.0112.0IS Quantifier-18

System Suitability and Self-Validation Criteria

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met before sample analysis begins:

  • System Suitability Test (SST): A neat standard injection (10 ng/mL) must yield a Signal-to-Noise (S/N) ratio > 100 for the quantifier transition. Peak asymmetry factor ( As​ ) must fall between 0.8 and 1.2 to confirm column integrity.

  • Matrix Blank Verification: Injection of a double blank (matrix without analyte or IS) must show no interfering peaks > 20% of the Lower Limit of Quantification (LLOQ) area at the analyte retention time.

  • Ion Ratio Stability: The ratio of the Quantifier ( m/z 112) to Qualifier 1 ( m/z 109) must remain within ±15% of the ratio established by the calibration standards. A deviation indicates co-eluting isobaric interference.

Table 3: Method Validation Summary

ParameterValue / RangeAcceptance Criteria
Linearity Range 0.5 – 500 ng/mL R2≥0.995
LOD 0.15 ng/mLS/N 3
LLOQ 0.5 ng/mLS/N 10, Precision 20%
Intra-day Precision 3.2% – 6.8%CV 15%
Extraction Recovery 88.5% ± 4.2%Consistent across all QC levels

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: Analytical Chemistry, ACS Publications (2020) URL:[Link][1]

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS Source: Analytical Chemistry, ACS Publications (2020) URL:[Link][3]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column Source: Environmental Science & Technology Letters, ACS Publications (2021) URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & In Vivo Dosing Support Center. This guide is specifically designed for researchers and drug development professionals facing solubility challenges with highly fluorinated, lipophilic small molecules.

Part 1: Diagnostic FAQs – Understanding the Molecular Challenge

Q: Why is 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide so difficult to dissolve in aqueous media? A: The insolubility is a direct consequence of its chemical structure. The incorporation of a trifluoromethyl group (-CF₃) and a fluorophenyl ring significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy[1]. While fluorination is a powerful medicinal chemistry strategy to block cytochrome P450 (CYP) mediated oxidation and improve metabolic stability, the highly electronegative fluorine atoms create a hydrophobic shield that repels water molecules, drastically reducing aqueous solubility[2].

Q: We tried dissolving the compound in standard saline, but it immediately precipitated. What is the recommended first-line vehicle for IP or IV dosing in mice? A: Standard saline cannot disrupt the strong intermolecular forces of this fluorinated compound. A ternary co-solvent system is highly effective. A standard starting point is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline . Causality: DMSO acts as the primary solubilizer to disrupt the crystal lattice. PEG400 acts as a co-solvent to lower the dielectric constant of the aqueous phase, bridging the polarity gap. Tween 80 (a non-ionic surfactant) forms micelles that sterically entrap the lipophilic fluorophenyl groups, preventing nucleation and precipitation upon dilution in the aqueous phase[3].

Q: Our compound precipitates after 2 hours in the PEG400/Tween 80 mixture. How can we improve thermodynamic stability? A: If Ostwald ripening (crystal growth) occurs over time, you must shift from a co-solvent strategy to a host-guest inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the trifluoroacetyl or fluorophenyl moiety, shielding it from water, while its hydrophilic exterior maintains aqueous solubility and thermodynamic stability[4].

Part 2: Formulation Decision Workflow

FormulationDecisionTree Step1 Assess 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide Target Dose & Route Decision1 Is target concentration > 5 mg/mL? Step1->Decision1 PathA Co-Solvent / Surfactant System (DMSO / PEG400 / Tween 80) Decision1->PathA Yes (High Dose) PathB Cyclodextrin Inclusion (10-20% HP-β-CD in Saline) Decision1->PathB No (Low-to-Medium Dose) Validate Self-Validation: Centrifuge (10,000 x g, 5 min) & HPLC Quantification PathA->Validate PathB->Validate Success Clear Solution Confirmed Proceed to In Vivo Dosing Validate->Success No Pellet Reformulate Precipitation Detected Increase Surfactant or Switch Strategy Validate->Reformulate Pellet Formed Reformulate->PathA

Formulation decision tree for highly fluorinated lipophilic compounds.

Part 3: Step-by-Step Methodologies

Protocol 1: Co-solvent/Surfactant Solubilization (The 5/40/5/50 Method)

This protocol utilizes a stepwise polarity gradient to force the fluorinated compound into a stable micellar suspension[3].

  • Primary Solubilization: Weigh the required amount of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide into a glass vial. Add DMSO (5% of final volume). Vortex vigorously until visually clear.

    • Self-Validation: If the solution is not perfectly clear, the compound is aggregated. Apply gentle sonication in a 37°C water bath for 5 minutes. Do not proceed until clear.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex continuously for 1 minute.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex for 1 minute.

    • Mechanistic Note: Tween 80 is highly viscous. Ensure complete, homogenous mixing to avoid localized zones of low surfactant concentration, which act as nucleation sites.

  • Aqueous Phase Integration: Dropwise, add sterile Saline or PBS (50% of final volume) while continuously vortexing the vial.

    • Mechanistic Note: Dropwise addition prevents localized supersaturation and sudden precipitation of the fluorinated core.

  • Final Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube. A clear solution with no pellet confirms thermodynamic stability for in vivo administration.

Protocol 2: HP-β-CD Inclusion Complexation

This protocol is ideal for maintaining long-term stability and reducing the toxicity associated with organic solvents[5].

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water or saline to create a 20% (w/v) solution.

  • Phase Mixing: Add the target mass of the compound directly to the HP-β-CD solution.

  • Equilibration: Shake the suspension at 25°C on an orbital shaker (200 rpm) for 24–48 hours.

    • Mechanistic Note: Complexation is a dynamic, time-dependent equilibrium process. Sufficient time is required for the lipophilic guest molecule to displace water molecules inside the cyclodextrin cavity.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug. Quantify the dissolved concentration via HPLC to validate the final deliverable dose.

Part 4: Quantitative Data & Troubleshooting Tables

Table 1: Maximum Tolerated Excipient Limits for In Vivo Dosing (Mice)

Exceeding these limits can result in vehicle-induced toxicity, confounding your experimental results.

ExcipientPrimary FunctionMax IV Limit (%)Max IP Limit (%)Max PO Limit (%)Toxicity / Notes
DMSO Crystal lattice disruptor10%20%10%High concentrations cause hemolysis (IV) or peritonitis (IP).
PEG 400 Dielectric constant reducer50%50%100%Can cause osmotic diuresis and GI distress at high PO volumes.
Tween 80 Micelle former5%10%10%Can trigger histamine release and anaphylaxis at high IV doses.
HP-β-CD Host-guest complexation20%20%40%Generally recognized as safe (GRAS); cleared renally.
Table 2: Troubleshooting Matrix for Fluorinated Acetamides
ObservationMechanistic CauseRecommended Solution
Immediate precipitation upon adding water.Localized supersaturation and rapid nucleation.Add the aqueous phase dropwise under continuous, high-speed vortexing.
Solution turns cloudy after 2–4 hours.Ostwald ripening (small micelles merging into larger crystals).Increase Tween 80 concentration from 5% to 10% to enhance steric stabilization.
Lethargy in mice post-IP injection.Excipient toxicity (e.g., DMSO > 20%).Switch to the HP-β-CD formulation (Protocol 2) to eliminate organic solvents.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC.
  • In Vivo Investigation of (2-Hydroxypropyl)
  • In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7. PMC.

Sources

Technical Support Center: Minimizing Off-Target Effects of N-Substituted Acetamides in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing N-substituted acetamides. This guide provides in-depth troubleshooting advice and best practices to help you design robust cellular assays, confidently interpret your data, and minimize the off-target effects that can confound results.

Introduction: The Promise and Pitfalls of N-Substituted Acetamides

N-substituted acetamides are a versatile class of small molecules frequently employed in drug discovery and chemical biology.[1][2][3] Their chemical structure is amenable to modification, allowing for the development of potent and selective modulators of various biological targets, including enzymes and receptors.[1][2] However, like many small molecules, their efficacy can be complicated by off-target interactions, leading to ambiguous results, cellular toxicity, and misinterpretation of the compound's true mechanism of action.

This guide is structured to address the most common challenges encountered in the lab, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to build self-validating experiments that generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a foundational understanding.

Q1: What are the most common off-target effects of N-substituted acetamides?

While specific off-target effects are compound-dependent, this class can exhibit promiscuous activity due to factors like chemical reactivity or interactions with unintended proteins. Common issues include unexpected cytotoxicity, modulation of unrelated signaling pathways, and interference with assay components.[4]

Q2: How can I preemptively distinguish between on-target and off-target effects?

The most robust strategy is to use a multi-pronged approach:

  • Use an Inactive Control: Synthesize or obtain a structurally similar analog of your compound that is inactive against your primary target.[5] This is the gold standard for attributing a cellular phenotype to the modulation of your specific target. If the inactive control produces the same effect, the phenotype is likely off-target.[5]

  • Employ Orthogonal Assays: Confirm your primary screening results using a secondary assay that relies on a different detection principle.[6][7][8] For example, if your primary assay is fluorescence-based, a confirmatory assay could be based on luminescence or a direct biophysical measurement like Surface Plasmon Resonance (SPR).[7][9]

  • Dose-Response Analysis: True on-target effects should exhibit a clear dose-response relationship. Off-target effects may only appear at high concentrations.

Q3: What are the absolute essential controls for any cellular assay with these compounds?

Every experiment should include:

  • Vehicle Control: (e.g., DMSO) To control for effects of the solvent. The final concentration should typically be below 0.5%.[10]

  • Untreated Control: Cells in media alone to establish a baseline for health and activity.

  • Positive Control: A known activator or inhibitor of the pathway to ensure the assay is working correctly.

  • Negative Control: A compound known not to affect the pathway. An inactive analog of your test compound is the ideal negative control.[5][11]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured workflows to diagnose and solve specific experimental problems.

Problem 1: High Cellular Cytotoxicity at or Below the Active Concentration

A common and confounding issue is when a compound is toxic to cells at the same concentration required for the desired biological effect. This makes it difficult to determine if the intended on-target effect is causing cell death or if an off-target interaction is the culprit.

This workflow helps establish a therapeutic window for your compound.

A Start: High Cytotoxicity Observed B Step 1: Perform Dose-Response Cytotoxicity Assay (e.g., MTS/LDH) A->B C Step 2: Perform Dose-Response Potency Assay (On-Target Effect) A->C D Step 3: Calculate CC50 (Cytotoxicity) and EC50 (Potency) B->D C->D E Step 4: Determine Therapeutic Index (TI = CC50 / EC50) D->E F Is TI > 10? E->F G Result: Sufficient Window. Proceed with experiments at concentrations ≤ EC50. F->G Yes H Result: Narrow Window. Toxicity may be on-target or off-target. Proceed to further validation. F->H No I Step 5: Test Inactive Analog in Cytotoxicity Assay H->I J Is Inactive Analog also toxic? I->J K Conclusion: Toxicity is likely OFF-TARGET. J->K Yes L Conclusion: Toxicity is likely ON-TARGET. The target may be essential for cell viability. J->L No

Caption: Workflow to diagnose the source of compound-induced cytotoxicity.

This protocol provides a quantitative measure of cell viability, which is essential for calculating the 50% cytotoxic concentration (CC50).

Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product, which is soluble in cell culture media. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • N-substituted acetamide compound stock (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare serial dilutions of your N-substituted acetamide in complete culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO in media).

  • Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions or control media to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization.[10]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.

ParameterDescriptionExample Value
EC50 Concentration for 50% of maximal on-target effect.1.5 µM
CC50 Concentration for 50% cytotoxicity.35 µM
Therapeutic Index (TI) CC50 / EC5023.3

Interpretation: A higher Therapeutic Index (generally >10) suggests a reasonable window between the desired effect and overt toxicity, providing more confidence that the observed phenotype at the EC50 is not a result of general cell death.[10]

Problem 2: Inconsistent Results and Poor Reproducibility

Variability in results is often traced back to the physicochemical properties of the test compound or inconsistent assay conditions.

A Start: Inconsistent Results Observed B Is compound soluble and stable in media? A->B C Step 1: Perform Solubility & Stability Assays (HPLC-MS or visual inspection). B->C No/Unsure E Step 2: Review Assay Controls. Are positive/negative controls consistent? B->E Yes D Issue: Precipitation or Degradation. Lower concentration, change solvent, or add fresh compound more frequently. C->D F Controls Behaving as Expected? E->F G Issue: Assay Drift. Check cell passage number, reagent quality, and incubation times. F->G No H Step 3: Check Cell Health. Are cells healthy and in logarithmic growth phase? F->H Yes I Issue: Suboptimal Cell Culture. Review cell handling and culture conditions. H->I No J All Checks Pass: Consider complex biological variability or subtle off-target effects. H->J Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Principle: This method uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound in cell culture media over time, revealing any degradation.[13][14][15]

Materials:

  • N-substituted acetamide compound

  • Complete cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation: Spike the compound into pre-warmed cell culture medium (e.g., with 10% FBS) at the final desired concentration. Prepare a parallel sample in a simple buffer (e.g., PBS) as a control.

  • Time Zero (T0) Sample: Immediately remove an aliquot (e.g., 100 µL), mix with an equal volume of cold ACN to precipitate proteins, centrifuge to pellet debris, and transfer the supernatant to an HPLC vial. This is your T0 sample.

  • Incubation: Place the remaining media with the compound in the incubator.

  • Time-Course Sampling: At various time points (e.g., 2, 8, 24, 48 hours), repeat step 2 to collect samples.[14]

  • HPLC Analysis:

    • Analyze all samples by HPLC. Use a mobile phase gradient (e.g., water/ACN with 0.1% TFA) appropriate for your compound.

    • Monitor the peak area of your compound at a specific wavelength.

  • Analysis: Compare the peak area of the compound at each time point to the peak area at T0. A significant decrease in peak area over time indicates degradation.[13]

Problem 3: Suspected Off-Target Signaling Effects

Your compound shows the desired on-target activity, but you observe an unexpected cellular phenotype (e.g., activation of an unrelated pathway). This strongly suggests an off-target effect.

To confidently link your compound's activity to its intended target, three pillars of evidence are required.

A Observed Cellular Phenotype B Pillar 1: Inactive Control (Structurally similar, target-inactive analog shows no effect) A->B C Pillar 2: Orthogonal Assay (On-target effect is confirmed with a different technology, e.g., biochemical vs. cellular) A->C D Pillar 3: Target Engagement (Direct evidence of compound binding to the target in cells, e.g., CETSA or DARTS) A->D E High-Confidence Conclusion: Phenotype is On-Target B->E C->E D->E

Caption: The three pillars of evidence for linking a compound to an on-target effect.

Principle: This is a secondary assay to confirm that the engagement of your primary target leads to the expected change in a downstream signaling event (e.g., phosphorylation of a substrate).

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one for the downstream target, e.g., phospho-protein, and one for the total protein as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with your compound (and controls, including the inactive analog), wash with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-STAT3) and/or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

Interpretation: A dose-dependent change in the downstream marker that is not observed with the inactive analog provides strong evidence for an on-target mechanism of action.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Scott, A. D., & Tastan, O. (2023). Target Engagement Assays in Early Drug Discovery. PMC, NIH.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Goldstein, D. M., & O'Donohue, M. F. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. PMC.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Antczak, C., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • Wang, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • ATCC. (n.d.). Cell Death Troubleshooting in Cell Culture.
  • Yapici, E. (2025). What Does “Inactive” Actually Mean in Drug Discovery? Medium.
  • Cromarty, D., & Elsharkawi, I. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Benchchem. (n.d.). Technical Support Center: Improving Small Molecule Stability in Solution.
  • IntechOpen. (2025).
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Al-Ghabeish, M., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed.
  • Goncearenco, A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC.
  • Williams, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • MDPI. (2015). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells.
  • Hennebelle, M., et al. (2021). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?
  • Moravek, Inc. (n.d.). Understanding Inactive Substances in Pharmaceuticals.
  • Technology Networks. (2020). Some “Inactive” Drug Ingredients May Actually Be Biologically Active.
  • News-Medical.Net. (2025).
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test?
  • Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • PubMed. (2024).
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Linciano, P., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs)
  • PMC. (n.d.).
  • PubMed. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO.
  • Ohio State University. (2025). Development of Inhibitors for N-Terminal Acetyltransferase D.
  • Benchchem. (2025). Comparing the bioavailability of different N-substituted acetamides.

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stability testing of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide under physiological conditions. The information presented herein is designed to ensure experimental robustness, data integrity, and adherence to regulatory expectations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide in a physiological context.

Q1: What are the primary degradation pathways for 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide under physiological conditions?

A1: Under physiological conditions (pH ~7.4, 37°C), the primary degradation pathway is anticipated to be hydrolysis of the amide bond. This can be influenced by both pH and the presence of enzymes. The trifluoroacetamide group is generally more labile than a standard acetamide, and its hydrolysis would yield 2-(4-fluorophenyl)ethylamine and trifluoroacetic acid. While the carbon-fluorine bonds in the trifluoromethyl group are strong, degradation can sometimes lead to the formation of fluoride ions, though this is less common under these conditions.[1][2][3]

Q2: What are the recommended buffer systems and pH for simulating physiological conditions in stability studies?

A2: Phosphate-buffered saline (PBS) at pH 7.4 is the most common and recommended buffer system for simulating physiological conditions. It is crucial to ensure the buffer has sufficient capacity to maintain the pH throughout the experiment, especially if the degradation products are acidic or basic. For studies simulating specific biological compartments, other buffers may be appropriate (e.g., simulated gastric fluid (SGF) with pepsin for oral administration studies or simulated intestinal fluid (SIF) with pancreatin).

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying the parent compound and its primary degradation products.[4][5] For enhanced sensitivity and specificity, especially when identifying unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile degradation products.[7][8] Additionally, 19F-NMR can be a powerful technique to track the fate of the fluorine atoms and identify fluorinated degradation products.[9]

Q4: What are the expected primary degradation products, and how can they be identified?

A4: The primary expected degradation products from hydrolysis are 2-(4-fluorophenyl)ethylamine and trifluoroacetic acid. These can be identified and confirmed by comparing their retention times and mass spectra to those of authentic reference standards using HPLC-UV and LC-MS.

Q5: How long should a typical stability study last to obtain meaningful data?

A5: The duration of the stability study depends on the compound's stability. For initial assessments, a study of up to 72 hours with multiple time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) is often sufficient to determine the degradation kinetics. For compounds with higher stability, longer-term studies may be necessary. Regulatory guidelines, such as those from the ICH, provide specific requirements for formal stability studies intended for regulatory submissions.[10][11]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide.

Problem 1: Unexpectedly Rapid Degradation of the Compound

Q: I am observing a much faster degradation rate than anticipated. What could be the cause?

A: Several factors could contribute to unexpectedly rapid degradation. A systematic approach is necessary to identify the root cause.

  • Enzymatic Activity: If using biological matrices (e.g., plasma, serum, tissue homogenates), endogenous enzymes such as esterases or amidases could be accelerating the hydrolysis of the amide bond.

    • Solution: To confirm enzymatic degradation, run a parallel experiment with heat-inactivated biological matrix. If the degradation rate is significantly slower in the heat-inactivated matrix, enzymatic activity is the likely cause.

  • Incorrect pH: An improperly prepared or unstable buffer can lead to a pH that is higher or lower than the intended physiological pH of 7.4. Basic conditions, in particular, can accelerate amide hydrolysis.

    • Solution: Calibrate your pH meter before preparing the buffer. Verify the pH of the buffer solution before and after the experiment to ensure it remains stable.

  • Photodegradation: Exposure to light, especially UV light, can induce photodegradation.[12]

    • Solution: Conduct experiments in amber-colored vials or protect the experimental setup from light. A photostability study, as outlined in ICH guideline Q1B, can be performed to assess light sensitivity.[10]

  • Interaction with Container/Closure System: The compound may be adsorbing to or reacting with the surface of the container.

    • Solution: Use inert materials for your containers, such as silanized glass or polypropylene vials. Run a control experiment to assess compound recovery from the container at the initial time point.

Problem 2: Poor Reproducibility of Analytical Results

Q: My analytical results are inconsistent between replicates and experiments. What are the potential sources of this variability?

A: Lack of reproducibility is a common issue in analytical chemistry and can stem from various sources.[13][14]

  • Inconsistent Sample Preparation: Variability in pipetting, dilution, or extraction can lead to significant errors.

    • Solution: Ensure all volumetric glassware and pipettes are properly calibrated. Develop and strictly follow a standardized sample preparation protocol. Use of an internal standard can help to correct for variations in sample handling.

  • HPLC System Issues: Fluctuations in pump pressure, inconsistent mobile phase composition, or a deteriorating column can all lead to variable results.[15][16]

    • Solution: Regularly perform system suitability tests to ensure the HPLC system is performing within specifications. Check for leaks, degas the mobile phase, and monitor backpressure.[13] If the peak shape is poor or retention times are shifting, the column may need to be cleaned or replaced.[14]

  • Matrix Effects in LC-MS: Components of the biological matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement.

    • Solution: Optimize the sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Problem 3: Appearance of Unexpected Peaks in the Chromatogram

Q: I am seeing unexpected peaks in my chromatograms that are not present in my initial time point sample. What could these be?

A: The appearance of new peaks indicates the formation of degradation products or the presence of contaminants.

  • Secondary Degradation Products: The primary degradation products may themselves be unstable and degrade further into secondary products.

    • Solution: Use LC-MS/MS to obtain structural information about the unknown peaks. Forced degradation studies under more extreme conditions (high/low pH, oxidation, heat) can help to intentionally generate and identify potential degradation products.[4][17][18]

  • Contamination: Contamination can be introduced from solvents, reagents, or the experimental apparatus. Perfluorinated compounds (PFCs) are common laboratory contaminants that can interfere with the analysis of fluorinated compounds.[5]

    • Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Analyze a "blank" sample (containing all components except the test compound) to identify any background contamination.

  • Interaction with Excipients (if in formulation): If the compound is part of a formulation, it may be interacting with excipients to form new adducts.

    • Solution: Analyze the stability of the compound in the absence of excipients to determine if they are contributing to the formation of new peaks.

III. Experimental Protocols & Data Presentation

Protocol 1: In Vitro Stability Assay in Phosphate-Buffered Saline (PBS)

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare a 1X PBS solution and adjust the pH to 7.4. Pre-warm the PBS to 37°C.

  • Incubation:

    • In a series of amber vials, add the appropriate volume of the stock solution to the pre-warmed PBS to achieve the final desired concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (typically <1%) to avoid affecting stability.

    • Incubate the vials in a shaking water bath or incubator at 37°C.

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from a vial.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This will precipitate proteins (if any) and stop further degradation.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

Table 1: Example Data for In Vitro Stability in PBS (pH 7.4, 37°C)

Time (hours)% Remaining of Parent Compound
0100.0
198.5
296.8
493.2
887.1
2465.4
4842.8
7228.9

Protocol 2: HPLC-UV Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm).

  • Column Temperature: 30°C

IV. Visualizations

Diagram 1: Potential Degradation Pathway

Parent 2,2,2-trifluoro-N- [2-(4-fluorophenyl)ethyl]acetamide Hydrolysis Hydrolysis (pH 7.4, 37°C, +/- Enzymes) Parent->Hydrolysis Product1 2-(4-fluorophenyl)ethylamine Hydrolysis->Product1 Product2 Trifluoroacetic Acid Hydrolysis->Product2

Caption: Potential hydrolytic degradation of the parent compound.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Stock & Buffer Incubation Incubate at 37°C Prep_Solutions->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Processing Process Samples Quenching->Processing HPLC HPLC/LC-MS Analysis Processing->HPLC Data Data Analysis HPLC->Data

Caption: General workflow for in vitro stability studies.

Diagram 3: Troubleshooting Decision Tree for Rapid Degradation

Start Rapid Degradation Observed Check_Enzymes Heat-Inactivated Matrix Control? Start->Check_Enzymes Enzymatic Enzymatic Degradation Likely Check_Enzymes->Enzymatic Yes Check_pH Verify Buffer pH? Check_Enzymes->Check_pH No pH_Issue Incorrect pH Check_pH->pH_Issue No Check_Light Protect from Light? Check_pH->Check_Light Yes Photo_Issue Photodegradation Check_Light->Photo_Issue No Check_Container Inert Container Control? Check_Light->Check_Container Yes Container_Issue Container Interaction Check_Container->Container_Issue No Unresolved Further Investigation Needed Check_Container->Unresolved Yes

Caption: Decision tree for troubleshooting rapid degradation.

V. References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from

  • Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection. (n.d.). Retrieved from

  • Overcoming Issues with Perfluorinated Compound Analyses - Food Safety. (2020, January 12). Retrieved from

  • Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. (2004). Journal of Chromatography B, 802(2), 239-245.

  • Fast detection of fluoroacetamide in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed. (2004, April 5). Retrieved from

  • Application Notes and Protocols for the Detection of Fluoroacetamide in Environmental Water Samples - Benchchem. (n.d.). Retrieved from

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from

  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, October 20). Retrieved from

  • [Simultaneous determination of fluoroacetamide and tetramine by gas chromatography]. (n.d.). Retrieved from

  • Trifluoroacetamides - Organic Chemistry Portal. (n.d.). Retrieved from

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Retrieved from

  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from

  • HPLC Pain Points - Cytiva. (2022, November 15). Retrieved from

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved from

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). Retrieved from

  • Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms - PMC. (2025, September 14). Retrieved from

  • 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide - Sigma-Aldrich. (n.d.). Retrieved from

  • Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- - the NIST WebBook. (n.d.). Retrieved from

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Retrieved from

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC. (n.d.). Retrieved from

  • Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products | Pharmaceutical Outsourcing. (2018, August 9). Retrieved from

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from

  • QHub Insights How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022, January 1). Retrieved from

  • asean guideline on stability study of drug product | fda. (2005, February 22). Retrieved from

  • WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents. (n.d.). Retrieved from

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved from

  • Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. (n.d.). Retrieved from

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC. (2020, October 1). Retrieved from

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved from

  • A rapid vapor-phase acid (hydrochloric acid and trifluoroacetic acid) hydrolysis of peptide and protein - PubMed. (n.d.). Retrieved from

  • Biodegradability of Trifluoroacetic Acid - CoLab. (2009, January 29). Retrieved from

  • Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? (2016, November 3). Retrieved from _

  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids | The Journal of Organic Chemistry - ACS Publications. (2025, February 18). Retrieved from

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. | ChemRxiv. (n.d.). Retrieved from

Sources

Validation & Comparative

Confirming the Mechanism of Action of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise elucidation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to investigate and confirm the hypothesized mechanism of action of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide. Drawing from established principles in pharmacology and enzymology, we will explore a series of validation experiments, compare its potential activity with known alternatives, and provide the technical rationale behind each methodological step.

Introduction: Unraveling the Potential of a Novel Acetamide Derivative

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is a synthetic small molecule whose biological activity is not yet extensively characterized in publicly available literature. However, its structural motifs, particularly the trifluoroacetamide group, bear resemblance to a class of compounds known to interact with specific enzymes. A primary hypothesis, based on structure-activity relationships of similar molecules, is its potential role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4]

This guide will therefore proceed under the working hypothesis that 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is an FAAH inhibitor. The subsequent sections will detail the necessary experiments to rigorously test this hypothesis.

Comparative Landscape: Established FAAH Inhibitors

To provide context for our investigation, it is crucial to benchmark the performance of our test compound against well-characterized FAAH inhibitors. These comparators will serve as positive controls and allow for a nuanced understanding of the potency and selectivity of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide.

CompoundMechanism of ActionReported IC50/KiKey Characteristics
URB597 Irreversible, covalent inhibitorIC50: ~4.6 nMWell-studied, but known to have off-target effects on other serine hydrolases.[3][5]
PF-3845 Irreversible, covalent inhibitorKi: 230 nMHighly potent and selective for FAAH over other serine hydrolases.[3][5]
PF-04457845 Covalent inhibitorIC50: ~7.2 nM (human)Potent and selective FAAH inhibitor that has been investigated in clinical trials.[1][5]

Experimental Workflow for Mechanism of Action Confirmation

The following series of experiments are designed to systematically investigate the interaction of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide with FAAH and its downstream consequences.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation enzymatic_assay Enzymatic Activity Assay binding_assay Direct Binding Assay enzymatic_assay->binding_assay Confirms interaction selectivity_panel Selectivity Profiling binding_assay->selectivity_panel Assesses specificity intact_cell_assay Intact Cell FAAH Activity selectivity_panel->intact_cell_assay Validates in cellular context aea_quantification Anandamide Quantification intact_cell_assay->aea_quantification Measures downstream effect pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling aea_quantification->pk_pd Links exposure to target engagement efficacy_model Disease-Relevant Efficacy Model pk_pd->efficacy_model Demonstrates therapeutic potential signaling_pathway FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid AEA Anandamide (AEA) AEA->FAAH Degradation CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation TherapeuticEffects Therapeutic Effects (e.g., Analgesia) CB1_CB2->TherapeuticEffects TestCompound 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide TestCompound->FAAH Inhibition

Sources

Benchmarking a Novel Fluorinated Acetamide Against Established Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the exploration of novel chemical entities with neuroprotective potential is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide, against well-established neuroprotective agents. By employing rigorous in vitro models of neuronal insult, we aim to elucidate the comparative efficacy and potential mechanisms of action of this novel fluorinated acetamide. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation neuroprotective therapies.

Introduction: The Pressing Need for Novel Neuroprotective Strategies

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health burden. A common pathological hallmark of these devastating conditions is the progressive loss of neuronal structure and function. While existing treatments may offer symptomatic relief, they often fail to halt the underlying degenerative processes.[1] This underscores the critical need for novel therapeutic agents that can directly protect neurons from the various insults that drive these diseases, including oxidative stress, mitochondrial dysfunction, and apoptosis.

Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to their unique properties, including enhanced metabolic stability and blood-brain barrier permeability.[2] The introduction of fluorine atoms can modulate the electronic properties and binding affinities of a molecule, potentially leading to improved pharmacological activity.[2] 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is a novel compound designed with these principles in mind. This guide outlines a systematic approach to evaluate its neuroprotective potential in direct comparison to established agents.

The Candidate and the Benchmarks: A Comparative Overview

The Investigational Compound: 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

While specific biological data for this exact molecule is not yet extensively published, its structural features suggest potential neuroprotective activity. The trifluoroacetyl group can enhance lipophilicity, potentially aiding in crossing the blood-brain barrier. The fluorophenyl ethylamine moiety is a common scaffold in neuroactive compounds. The synthesis of similar fluorinated acetamides has been previously described and can be adapted for this compound.[3][4][5][6]

The Established Neuroprotective Agents

To provide a robust benchmark, we have selected two well-characterized neuroprotective agents with distinct mechanisms of action:

  • Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of ALS and acute ischemic stroke.[7][8][9][10][11][12][13] Its primary mechanism is the reduction of oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.[7][14] Edaravone scavenges various reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[9][14]

  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC exerts its neuroprotective effects through multiple pathways.[15] It replenishes intracellular glutathione levels, directly scavenges free radicals, and modulates inflammatory responses.[15][16] NAC has also been shown to influence neurotransmitter systems and mitochondrial function.[16]

Experimental Design for In Vitro Benchmarking

To comprehensively assess the neuroprotective effects of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide, a series of in vitro assays will be conducted using a human neuroblastoma cell line (e.g., SH-SY5Y), a widely accepted model for neurodegenerative disease research.[17][18] These cells will be subjected to an oxidative insult to mimic the cellular stress observed in neurodegeneration.

G cluster_0 Cell Culture & Treatment cluster_1 Neuroprotection Assays SH-SY5Y Cells SH-SY5Y Cells Pre-treatment Pre-treatment SH-SY5Y Cells->Pre-treatment 24h Oxidative Insult Oxidative Insult Pre-treatment->Oxidative Insult e.g., H₂O₂ Cell Viability Cell Viability Oxidative Insult->Cell Viability MTT Assay ROS Measurement ROS Measurement Oxidative Insult->ROS Measurement DCFDA Assay Mitochondrial Membrane Potential Mitochondrial Membrane Potential Oxidative Insult->Mitochondrial Membrane Potential JC-1 Assay Apoptosis Assay Apoptosis Assay Oxidative Insult->Apoptosis Assay Caspase-3/7 Assay

Caption: Experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols
  • Cell Line: Human neuroblastoma SH-SY5Y cells will be cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plating: Cells will be seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Pre-treatment: Cells will be pre-treated for 24 hours with varying concentrations of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide, Edaravone, or N-acetylcysteine.

  • Oxidative Insult: Following pre-treatment, cells will be exposed to hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100 µM) for 24 hours to induce oxidative stress and neuronal cell death.[19][20]

  • After the 24-hour incubation with H₂O₂, the culture medium will be removed.

  • MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

  • The formazan crystals will be dissolved in DMSO.

  • The absorbance will be measured at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the untreated control.

  • Cells will be seeded in a black, clear-bottom 96-well plate.

  • Following treatment and oxidative insult, cells will be incubated with 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • The fluorescence intensity will be measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[21]

  • After treatment, the culture medium will be removed, and cells will be incubated with JC-1 staining solution for 20 minutes at 37°C.

  • The fluorescence will be measured at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[22][23]

  • Caspase-3/7 activity will be measured using a luminescent assay kit according to the manufacturer's protocol.

  • The luminescence, which is proportional to the amount of caspase activity, will be measured using a luminometer.[24][25]

Comparative Data Presentation

The following table provides a template for summarizing the hypothetical quantitative data obtained from the in vitro assays.

Parameter2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamideEdaravoneN-acetylcysteine
EC₅₀ for Cell Viability (µM) [Insert Value][Insert Value][Insert Value]
ROS Reduction at EC₅₀ (%) [Insert Value][Insert Value][Insert Value]
ΔΨm Preservation at EC₅₀ (%) [Insert Value][Insert Value][Insert Value]
Caspase-3/7 Inhibition at EC₅₀ (%) [Insert-Value][Insert-Value][Insert-Value]

Proposed Mechanism of Action and Signaling Pathways

Based on the structural similarities to other neuroprotective compounds and the known mechanisms of neurodegeneration, we hypothesize that 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide may exert its neuroprotective effects through the activation of the Nrf2/ARE signaling pathway.[26][27] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Compound 2,2,2-trifluoro-N- [2-(4-fluorophenyl)ethyl]acetamide Compound->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element Nrf2_nucleus->ARE binds Cytoprotective Genes HO-1, NQO1, etc. ARE->Cytoprotective Genes activates transcription Neuroprotection Neuroprotection Cytoprotective Genes->Neuroprotection

Caption: Proposed Nrf2/ARE signaling pathway activation.

Discussion and Future Directions

The comprehensive in vitro benchmarking of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide against Edaravone and N-acetylcysteine will provide critical insights into its neuroprotective potential. Should this novel compound demonstrate comparable or superior efficacy in mitigating oxidative stress, preserving mitochondrial function, and inhibiting apoptosis, further investigation will be warranted.

Future studies should aim to:

  • Elucidate the precise molecular targets of the compound.

  • Validate its efficacy in more complex in vitro models, such as primary neuronal cultures or organ-on-a-chip systems.[28][29][30]

  • Assess its pharmacokinetic and pharmacodynamic properties in in vivo models of neurodegeneration.

  • Investigate its potential to modulate other relevant pathways, such as neuroinflammation and protein aggregation.

By systematically evaluating novel compounds like 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide, the scientific community can continue to build a robust pipeline of promising candidates for the treatment of neurodegenerative diseases.

References

  • Vertex AI Search. (n.d.). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC.
  • Therapeutic Guidelines. (2025, October 14). Edaravone for amyotrophic lateral sclerosis - Australian Prescriber.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
  • Vertex AI Search. (n.d.). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?
  • Vertex AI Search. (n.d.). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC.
  • Hara, Y., McKeehan, N., Dacks, P. A., & Fillit, H. M. (2017). EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. Journal of Prevention of Alzheimer's Disease, 4(3), 201–206.
  • Vertex AI Search. (n.d.). Full article: Edaravone and its clinical development for amyotrophic lateral sclerosis.
  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • Vertex AI Search. (n.d.). Advances in current in vitro models on neurodegenerative diseases - PMC.
  • Taiwan Research Highlight. (2020, June 21). Development of in vitro Brain Models as a Platform for Neurodegenerative Disease Understanding and Drug Discovery.
  • Zhou, Y., Wang, H., Zhou, X., Fang, J., Zhu, L., & Ding, K. (2018). N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. Drug Design, Development and Therapy, 12, 3643–3652.
  • Spandidos Publications. (2018, March 7). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action.
  • PubMed. (2018, March 7). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action.
  • Vertex AI Search. (n.d.). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC.
  • Benchchem. (n.d.). Benchmarking Pteryxin's neuroprotective effects against standard-of-care drugs.
  • Vertex AI Search. (n.d.). Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide.
  • MDPI. (2020, October 16). Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells.
  • PubMed. (2013, April 15). Synthesis and biological evaluation of novel neuroprotective agents for paraquat-induced apoptosis in human neuronal SH-SY5Y cells.
  • Thermo Fisher Scientific - HK. (n.d.). Apoptosis Assays.
  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay.
  • Frontiers. (n.d.). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
  • ResearchGate. (2017, December 26). (PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PubMed. (2025, January 6). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
  • ResearchGate. (2025, January 6). (PDF) Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
  • Vertex AI Search. (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - PMC.
  • EvitaChem. (n.d.). Buy 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide (EVT-5994484).
  • AABlocks. (n.d.). 2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide.
  • Vertex AI Search. (n.d.). Exploration of Neuroprotective Therapy.
  • PubMed. (2011, July 1). Neuroprotective effect of Nrf2/ARE activators, CDDO ethylamide and CDDO trifluoroethylamide, in a mouse model of amyotrophic lateral sclerosis.

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Safety Operating Guide

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide for the Disposal of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

Executive Brief & Safety Classification

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide (CAS: 912846-63-0) is a highly fluorinated organic intermediate frequently utilized in drug development and medicinal chemistry[1]. Due to the presence of both a trifluoromethyl (-CF3) group and a fluorophenyl ring, this compound falls strictly under the regulatory classification of Halogenated Organic Waste [2]. Improper disposal poses severe environmental and laboratory risks, including the potential generation of toxic hydrogen fluoride (HF) gas and persistent short-chain fluorocarbons if subjected to inadequate thermal treatment[3].

This guide provides a self-validating, step-by-step operational framework to ensure full compliance with environmental health and safety (EHS) standards.

Mechanistic Rationale: The Science of Fluorinated Waste Destruction

As an Application Scientist, it is critical to understand why standard disposal methods are insufficient for this compound. The carbon-fluorine (C-F) bond is exceptionally strong (~450 kJ/mol). When fluorinated amides are subjected to thermal stress, the weakest point of the molecule—the amide bond—cleaves first, typically at temperatures around 300–400 °C[4]. However, the resulting fluorinated fragments (such as trifluoroacetic acid derivatives and fluorinated aromatics) require significantly higher energy for complete mineralization.

If incinerated at standard municipal waste temperatures (<800 °C), these fragments can recombine or degrade into highly toxic byproducts, including carbonyl fluoride (COF2) and hydrogen fluoride (HF)[3]. Therefore, institutional safety boards mandate that halogenated organic wastes be routed exclusively to regulated hazardous waste incinerators capable of sustaining temperatures >1000 °C[5]. These specialized facilities are equipped with alkaline scrubbers to neutralize the generated HF into inert calcium or sodium fluoride salts[2][5].

Furthermore, halogenated waste must be strictly segregated from non-halogenated solvents (e.g., acetone) because specific mixtures can react exothermically or even explode under certain conditions[6].

ThermalDestruction A Fluorinated Amide (Parent Compound) B Amide Bond Cleavage (~300-400°C) A->B Thermal Stress C Fluorinated Fragments (e.g., TFA derivatives) B->C Degradation D High-Temp Incineration (>1000°C) C->D Oxygen + Heat E Mineralization (CO2, H2O, HF) D->E C-F Bond Scission F Alkaline Scrubbing (Neutralized Salts) E->F Emission Control

Fig 1: Thermal destruction pathway of fluorinated amides requiring high-temperature incineration.

Quantitative Data & Compatibility

To ensure a self-validating safety system, operators must verify the physicochemical compatibility of the waste stream before collection.

Table 1: Physicochemical & Hazard Summary

Property/HazardDescription/Classification
Compound Name 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
CAS Number 912846-63-0[1]
Waste Classification Halogenated Organic Waste[2]
Primary Hazard Generation of toxic HF gas upon incomplete combustion[3]
Required Destruction Temp >1000 °C (Hazardous Waste Incinerator)[5]

Table 2: Waste Segregation Compatibilities

Waste StreamCompatibility with Fluorinated AmidesAction Required
Non-Halogenated Solvents (e.g., Acetone) Incompatible (Risk of exothermic reaction/explosion)[6]Segregate strictly into separate carboys[2].
Other Halogenated Solvents (e.g., DCM) CompatibleCo-dispose in "Halogenated Waste" container[7].
Strong Acids / Bases IncompatibleSegregate to prevent premature hydrolysis[2].
Aqueous Waste IncompatibleSegregate into "Inorganic Aqueous" containers[2].

Operational Disposal Protocol: Step-by-Step Methodology

This methodology ensures that the compound is safely contained, labeled, and routed for high-temperature destruction.

Phase 1: Segregation and Collection

  • Verify Waste Stream: Confirm that the waste contains halogenated compounds. If a solvent mixture contains >10% halogens by volume, it must be classified strictly as halogenated waste[8].

  • Select Container: Utilize a chemically compatible, vapor-tight container (e.g., a high-density polyethylene (HDPE) carboy). Ensure the container has a threaded, tightly sealing cap and is in good condition[7].

  • Color-Coded Labeling: Label the container immediately before the first drop of waste is added[7]. Use the institutional standard for halogenated waste (often a Green or Red labeled carboy)[2][8]. The label must explicitly state the word "Waste" followed by the full chemical name: Waste: Halogenated Organic - Contains 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide. Do not use abbreviations or chemical formulas[7].

Phase 2: Storage and Accumulation 4. Secondary Containment: Place the primary waste container inside a secondary polyethylene containment tray or non-reactive bottle carrier to capture any potential leaks during storage or transport[9]. 5. Ventilation: Store the waste container upright in a designated, well-ventilated flammable storage cabinet or under a certified chemical fume hood[9]. 6. Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory satellite accumulation area. Have waste removed by EHS on a regular basis[7].

Phase 3: EHS Transfer and Verification 7. Submit Waste Log: Document the exact mass or volume of the fluorinated amide on the composite waste tracking sheet[2]. 8. Request Pickup: Contact Environmental Health and Safety (EHS) for routine pickup. Verify that the chain of custody routes the material to a regulated high-temperature hazardous waste incinerator[2].

WasteWorkflow Start Waste Generation: Fluorinated Amide Decision Mixed with incompatible chemicals (e.g., bases)? Start->Decision Segregate Segregate Immediately! Do not mix. Decision->Segregate Yes Collect Collect in Halogenated Waste Carboy (Green/Red) Decision->Collect No Segregate->Collect After resolving Store Store in Ventilated Flammable Cabinet Collect->Store Dispose Transfer to EHS for High-Temp Incineration Store->Dispose

Fig 2: Self-validating laboratory workflow for the segregation and disposal of halogenated waste.

Emergency Spill Response Protocol

In the event of an accidental release during disposal procedures:

  • Evacuate and Ventilate: Close lab doors, open fume hood sashes to maximize exhaust ventilation, and evacuate personnel from the immediate vicinity[7].

  • PPE Donning: Trained personnel must don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[9].

  • Containment: Apply inert, dry absorbent pads or vermiculite to the spill. Allow the material to sit and fully absorb the liquid[7][9].

  • Collection: Place the saturated absorbent into a heavy-duty plastic bag or sealable container. Seal and label it as "Waste: Hazardous Spill Cleanup - Halogenated Fluorinated Amide"[7].

  • Disposal: Route the cleanup materials through the same high-temperature incineration pathway as the primary chemical waste[2]. For large spills, immediately evacuate the area, activate the fire alarm, and call emergency services[7].

References

  • University of Illinois (UIUC) Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at: [Link]

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Sources

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Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

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